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Quantitative Data Summary

The following table consolidates the key electronic and optical properties of IEICO-2F and its relative,

IEICO, as reported in the literature.

IEICO-2F (Mixture of
Property . ( IEICO Measurement Context & Notes
4FI5F isomers)

Optical Band Gap 1.34 eV [1] 1.34 eV [1] Solid-state film; also described as
(Eg) a "low-bandgap” or "narrow-
bandgap" acceptor [2] [3] [4].

HOMO Energy -5.32 eV [1] -5.32 eV [1] Determined for the IEICO core

Level structure.

LUMO Energy -3.95 eV [1] -3.95 eV [1] Determined for the IEICO core

Level structure.

Molar Extinction "Enlarged" compared High-performance  Qualitative comparison indicates

Coefficient to other fluorinated absorber [2] fluorination position boosts
analogues [3] absorption strength [3].
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IEICO-2F (Mixture of
Property . ( IEICO Measurement Context & Notes
4F/5F isomers)

Power 12.86% [3] ~11% (in single- In polymer solar cells with polymer
Conversion junction cells) [1] donor J52 [3].
Efficiency (PCE)

Experimental Protocols

Researchers use several key methodologies to characterize the band gap and absorption properties of NFAs

like IEICO-2F.

e Absorption Spectroscopy and Band Gap Fitting The optical band gap is determined from the
absorption spectrum of a thin solid film. The Tauc model is commonly applied, which relates the
absorption coefficient («) to the photon energy (hv) for direct band gap semiconductors [5]. The

method involves:

o Data Collection: Measure the UV-Vis-NIR absorbance spectrum of the IEICO-2F thin film.
o Plot Generation: Plot (ahv)?2 versus the photon energy (hv).
o Linear Extrapolation: The optical band gap (Eg) is obtained by extrapolating the linear region

of the plot to the x-axis, where (ahv)2 = 0 [5]. This method is particularly useful for
nanostructured films where defining a true optical gap can be challenging.

¢ Electrochemical Characterization for HOMO/LUMO The HOMO and LUMO energy levels,
crucial for understanding the electronic structure, are often determined using cyclic voltammetry

(CV) [4]. The process involves:

o Measurement: The oxidation and reduction potentials of the material are measured relative to
a reference electrode.

o Calculation: The HOMO energy level is calculated from the onset of the oxidation potential,
while the LUMO is typically derived from the HOMO level and the optically determined band

gap (ELumo = Enomo * Eg) [4]-

¢ Molecular Design and Synthesis IEICO-2F is part of a systematic study on main-chain twisted
small molecules. Its synthesis involves introducing a fluorine atom at specific positions (4- and 5-) on

the INCN end-capping group. This fine-tuning of the molecular structure results in a higher dipole
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moment, enhanced molar extinction coefficient, and more balanced charge transport compared to its

analogues, leading to superior device performance [3].

Molecular Structure & Property Relationships

The following diagram illustrates the logical relationship between the molecular engineering of IEICO-2F

and its resulting properties.
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Research Context and Application

¢ Role in Organic Photovoltaics (OPVs): IEICO-2F belongs to a class of high-performance non-
fullerene acceptors (NFASs). Its narrow bandgap and complementary absorption spectrum to
medium-bandgap polymer donors make it an excellent candidate for creating high-efficiency tandem
solar cells, where it can efficiently harvest the near-infrared part of the solar spectrum [1] [2].

e Structure-Absorption Relationships: The high absorption strength of IEICO-2F and other high-
performance NFAs like Y6 is strongly correlated with key molecular features, including a planar,
linear, and fully conjugated molecular backbone and the presence of highly polarizable
heteroatoms [2]. The specific position of fluorination on the molecule fine-tunes these properties [3].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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